

Technical Guide: Physical Properties of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

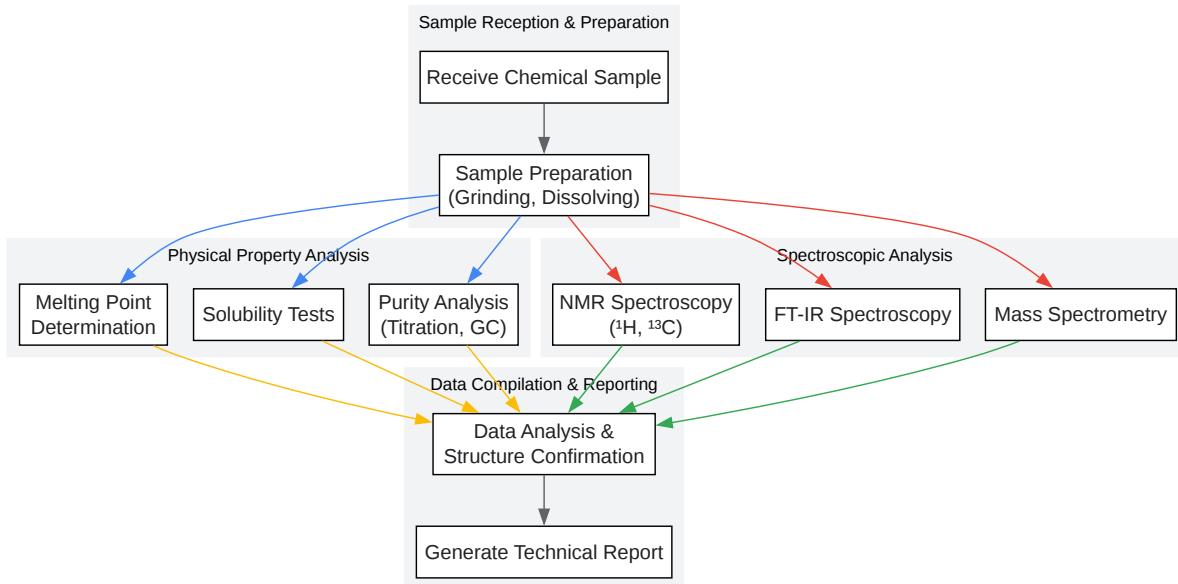
Cat. No.: B042977

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-4-fluorobenzoic acid**, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its physicochemical characteristics, standardized experimental protocols for their determination, and essential safety information.

Core Physical and Chemical Properties


2-Bromo-4-fluorobenzoic acid, identified by CAS Number 1006-41-3, is a halogenated benzoic acid derivative.^[1] Its structure, featuring both bromine and fluorine substituents, imparts distinct properties that make it a valuable building block in organic synthesis.^[1]

The quantitative physical properties of **2-Bromo-4-fluorobenzoic acid** are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Formula	$C_7H_4BrFO_2$	[1] [2]
Molecular Weight	219.01 g/mol	[2] [3] [4]
Appearance	White to off-white/cream crystalline powder	[1] [5]
Melting Point	172-176 °C (lit.)	[1] [2] [3]
169.0-176.0 °C	[5]	
Boiling Point	~365.3 °C	[1]
289 °C	[6]	
Density	1.535 g/cm ³	[1]
~1.7218 g/cm ³ (estimated)	[2]	
pKa	2.79	[6]
Solubility	Very soluble in water; soluble in methanol.	[2] [6]
Flash Point	114.3 °C	[1]

Characterization Workflow

The following diagram illustrates a standard logical workflow for the physicochemical characterization of a chemical substance like **2-Bromo-4-fluorobenzoic acid**.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow.

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for crystalline solids. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[1]
- Procedure:
 - Finely crush a small amount of the **2-Bromo-4-fluorobenzoic acid** sample using a clean, dry mortar and pestle.[7]
 - Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[1][7]
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the block rapidly to determine an approximate melting point. Allow the apparatus to cool.
 - For an accurate measurement, heat the block again, but slowly (approx. 2°C per minute) as the temperature approaches the approximate melting point.
 - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[6][7] The melting point range is T1-T2.

Solubility Determination

Solubility tests indicate the presence of polar functional groups and provide insights into the compound's molecular size and acid-base properties.

- Apparatus: Small test tubes, graduated pipettes or droppers, vortex mixer (optional).
- Procedure:
 - Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.[8] Vigorously shake the tube for 30-60 seconds.[8][9] Observe if the solid dissolves completely. Given its reported high solubility, **2-Bromo-4-fluorobenzoic acid** should dissolve.

- Aqueous Base/Acid Solubility: For acidic compounds, solubility in a 5% sodium bicarbonate (NaHCO_3) solution is a key indicator.[8][10]
 - Add 25 mg of the compound to 0.75 mL of 5% NaHCO_3 solution in portions, shaking after each addition.[8] Effervescence (CO_2 release) and dissolution confirm the presence of a carboxylic acid group.
- Organic Solvent Solubility: Test solubility in an organic solvent like methanol following the same procedure as with water to confirm its reported solubility.

Purity Determination by Acid-Base Titration

The purity of benzoic acid derivatives can be accurately determined by titration with a standardized strong base.[11][12]

- Apparatus: Analytical balance, burette, volumetric flasks, beaker or Erlenmeyer flask, pH meter or phenolphthalein indicator.
- Reagents: Standardized ~0.1 M Sodium Hydroxide (NaOH) solution, ethanol (95%), deionized water (CO_2 -free).[11]
- Procedure:
 - Accurately weigh approximately 0.5 g of **2-Bromo-4-fluorobenzoic acid** into a beaker. [11]
 - Dissolve the sample in a suitable volume of ethanol (e.g., 5-40 mL) and add a similar volume of deionized water.[11][13]
 - Add a few drops of phenolphthalein indicator or place a calibrated pH electrode into the solution.
 - Titrate the solution with the standardized 0.1 M NaOH solution from a burette until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the inflection point on a potentiometric titration curve).[13][14]
 - Record the volume of NaOH solution used.

- Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio), the molecular weight of the acid, and the concentration of the NaOH solution.[11]

Spectral Data Summary

- ^1H NMR: Spectral data is available and can be used to confirm the proton environments in the molecule's structure.[15] For analysis, the compound is typically dissolved in a deuterated solvent, such as CDCl_3 or DMSO-d_6 .[16]
- Mass Spectrometry (MS): Mass spectral data is available, which helps in confirming the molecular weight and isotopic pattern.[17] The presence of a bromine atom (isotopes ^{79}Br and ^{81}Br in a ~1:1 ratio) results in a characteristic $\text{M}+2$ peak of nearly equal intensity to the molecular ion peak (M^+).[18]
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and vibrations associated with the substituted aromatic ring. For solid samples, the spectrum is typically obtained by preparing a KBr pellet or a Nujol mull.[2][19]

Safety and Handling

2-Bromo-4-fluorobenzoic acid is classified as an irritant. Proper safety precautions must be observed during handling.

- Hazard Statements:
 - H315: Causes skin irritation.[3][4]
 - H319: Causes serious eye irritation.[3][4]
 - H335: May cause respiratory irritation.[3][4]
- Precautionary Statements:
 - P261: Avoid breathing dust.[3]
 - P280: Wear protective gloves, eye protection, and face protection.[3][7]

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Chemical safety goggles or face shield.[7]
 - Skin Protection: Protective gloves and suitable protective clothing.[7]
 - Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust generation cannot be avoided.[3][7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants [deposit.ub.edu]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. saltise.ca [saltise.ca]

- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. acgpubs.org [acgpubs.org]
- 13. repository.seafdec.org [repository.seafdec.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. jascoinc.com [jascoinc.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Bromo-4-fluorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042977#2-bromo-4-fluorobenzoic-acid-physical-properties\]](https://www.benchchem.com/product/b042977#2-bromo-4-fluorobenzoic-acid-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com